[3-Fluoro-5-(2,2,2-trifluoroethoxy)phenyl]methanol
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Overview
Description
[3-Fluoro-5-(2,2,2-trifluoroethoxy)phenyl]methanol is a chemical compound with the molecular formula C9H8F4O2 It is characterized by the presence of a fluorine atom at the third position and a trifluoroethoxy group at the fifth position on the phenyl ring, along with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Fluoro-5-(2,2,2-trifluoroethoxy)phenyl]methanol typically involves the reaction of 3-fluorophenol with 2,2,2-trifluoroethanol in the presence of a suitable base, such as potassium carbonate, to form the intermediate 3-fluoro-5-(2,2,2-trifluoroethoxy)phenol. This intermediate is then subjected to a reduction reaction using a reducing agent like sodium borohydride to yield the final product, this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[3-Fluoro-5-(2,2,2-trifluoroethoxy)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The fluorine atom and trifluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield 3-fluoro-5-(2,2,2-trifluoroethoxy)benzaldehyde or 3-fluoro-5-(2,2,2-trifluoroethoxy)benzoic acid .
Scientific Research Applications
[3-Fluoro-5-(2,2,2-trifluoroethoxy)phenyl]methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-Fluoro-5-(2,2,2-trifluoroethoxy)phenyl]methanol involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
[3-Fluoro-5-(2,2,2-trifluoroethoxy)phenyl]ethanol: Similar structure but with an ethanol group instead of methanol.
[3-Fluoro-5-(2,2,2-trifluoroethoxy)phenyl]acetone: Contains an acetone group instead of methanol.
[3-Fluoro-5-(2,2,2-trifluoroethoxy)phenyl]amine: Features an amine group instead of methanol.
Uniqueness
The uniqueness of [3-Fluoro-5-(2,2,2-trifluoroethoxy)phenyl]methanol lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both fluorine and trifluoroethoxy groups can significantly influence the compound’s behavior in chemical reactions and its interactions with biological targets .
Biological Activity
[3-Fluoro-5-(2,2,2-trifluoroethoxy)phenyl]methanol is a fluorinated organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. The incorporation of fluorine atoms into organic molecules can significantly enhance their pharmacological properties, including increased lipophilicity, metabolic stability, and bioavailability. This article reviews the biological activity of this compound based on diverse research findings and case studies.
The compound is characterized by the following chemical structure:
- Molecular Formula : C10H10F4O2
- IUPAC Name : 3-fluoro-5-(2,2,2-trifluoroethoxy)phenylmethanol
The presence of the trifluoroethoxy group is particularly noteworthy as it contributes to the compound's unique physicochemical properties.
Biological Activity Overview
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities compared to their non-fluorinated counterparts. This section outlines various biological activities attributed to this compound.
Anticancer Activity
Recent studies have demonstrated that fluorinated compounds can exhibit significant anticancer properties. For instance, derivatives of phenylmethanol have shown efficacy against various cancer cell lines. A study involving a series of 1,3,4-oxadiazole derivatives synthesized from similar precursors indicated promising anticancer activity through mechanisms that may involve apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Compounds with fluorinated moieties have been reported to possess antimicrobial properties. The introduction of the trifluoroethoxy group enhances the hydrophobic interactions with microbial membranes, potentially leading to increased membrane disruption and cell death. In vitro studies have shown that related compounds display activity against both Gram-positive and Gram-negative bacteria .
Anti-Diabetic Potential
The anti-diabetic effects of fluorinated compounds have also been explored. Research using genetically modified models has indicated that certain derivatives can improve glucose tolerance and insulin sensitivity. The specific mechanisms may involve modulation of glucose metabolism and enhancement of insulin signaling pathways .
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Inhibition of Enzymes : Fluorinated compounds often act as enzyme inhibitors. For example, studies suggest that similar structures inhibit enzymes involved in metabolic pathways critical for cancer cell proliferation.
- Receptor Binding : The electronegative nature of fluorine enhances binding affinity to receptors such as those involved in neurotransmitter uptake and signaling pathways relevant to cancer and diabetes .
Case Studies
A few notable case studies highlight the biological activity of related compounds:
-
Study on Anticancer Properties : A series of 1-{5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,3,4-oxadiazol-3(2H)-yl} derivatives were synthesized and evaluated for anticancer activity against various cancer cell lines. Results indicated significant cytotoxicity with IC50 values in the low micromolar range .
Compound Cell Line IC50 (µM) 5a MCF-7 12 5b HeLa 8 5c A549 15 - Antimicrobial Efficacy : A study assessed the antimicrobial activity of several trifluoromethyl-substituted phenols against Staphylococcus aureus and Escherichia coli. The results showed a marked reduction in bacterial growth at concentrations as low as 50 µg/mL for some derivatives .
Properties
IUPAC Name |
[3-fluoro-5-(2,2,2-trifluoroethoxy)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O2/c10-7-1-6(4-14)2-8(3-7)15-5-9(11,12)13/h1-3,14H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLDOXUTURZYLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OCC(F)(F)F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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